5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-(2-FURYLMETHYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Overview
Description
The compound “5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-(2-FURYLMETHYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE” is a complex organic molecule that features multiple functional groups, including a chlorinated aromatic ring, furan rings, and an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-(2-FURYLMETHYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorinated aromatic ring and furan derivatives, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis route would be optimized for cost-efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield lactones, while reduction of the imidazole ring would yield a dihydroimidazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its unique structure might offer specific interactions with biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-(2-FURYLMETHYL)-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in similar compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
(5E)-5-[[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-13-8-18(9-14(2)20(13)23)28-12-17-6-5-15(29-17)10-19-21(26)25(22(30)24-19)11-16-4-3-7-27-16/h3-10H,11-12H2,1-2H3,(H,24,30)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOTVGGLCKTOET-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)N3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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